2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Thioether Formation: The triazole derivative is then reacted with an alkyl halide to introduce the thioether group.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-methoxyphenylacetic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.
Biology: The compound could be used in studies investigating the role of triazole derivatives in biological systems.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.
Pyrazine Derivatives: Compounds like pyrazinamide, used in the treatment of tuberculosis.
Uniqueness
What sets 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole or pyrazine derivatives.
Properties
CAS No. |
578003-17-5 |
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Molecular Formula |
C17H18N6O2S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18N6O2S/c1-3-23-16(13-10-18-8-9-19-13)21-22-17(23)26-11-15(24)20-12-6-4-5-7-14(12)25-2/h4-10H,3,11H2,1-2H3,(H,20,24) |
InChI Key |
VXTGXRASPZPUCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=NC=CN=C3 |
Origin of Product |
United States |
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